DDMAB

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

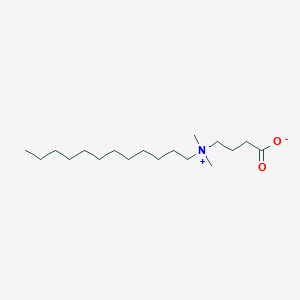

4-[dodecyl(dimethyl)azaniumyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-16-19(2,3)17-14-15-18(20)21/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVNBVQBIZJUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468232 | |

| Record name | DDMAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15163-30-1 | |

| Record name | DDMAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Dodecyl-N,N-(dimethylammonio)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Dodecyl-N,N-(dimethylammonio)butyrate and its Alternatives

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB), a zwitterionic surfactant. It details its alternative names, physicochemical properties, and common experimental applications. For a broader context, this guide also includes comparative data on structurally similar and more commonly encountered zwitterionic detergents, namely the sulfobetaine ZWITTERGENT® 3-12 and the carboxymetaine Lauryl Betaine.

Nomenclature and Identification

N-Dodecyl-N,N-(dimethylammonio)butyrate is a zwitterionic detergent, meaning it possesses both a positive and a negative charge on its hydrophilic head group, rendering it electrically neutral over a wide pH range. This characteristic makes it effective in disrupting cell membranes and solubilizing proteins while minimizing protein denaturation.[1] The primary compound of focus, this compound, is identified by the CAS Number 15163-30-1 .[2][3]

A variety of synonyms and identifiers are used in literature and commercial listings, which are summarized in the table below.

Table 1: Alternative Names and Identifiers for N-Dodecyl-N,N-(dimethylammonio)butyrate

| Identifier Type | Value |

| Primary Name | N-Dodecyl-N,N-(dimethylammonio)butyrate[2] |

| Common Abbreviation | This compound[4] |

| IUPAC Name | 4-[dodecyl(dimethyl)azaniumyl]butanoate[3][5] |

| CAS Number | 15163-30-1[2][3] |

| PubChem CID | 11536737[3][5] |

| Molecular Formula | C₁₈H₃₇NO₂[2][3] |

| Synonyms | 4-(Dodecyldimethylammonio)butanoate[5]N-dodecyl-N,N-dimethyl-3-ammonio-1-propanecarboxylate[5] |

Comparative Physicochemical Data

To aid in the selection of an appropriate detergent for specific research applications, the properties of this compound are presented alongside two related zwitterionic surfactants. ZWITTERGENT® 3-12 is a sulfobetaine with a sulfonate anionic group, while Lauryl Betaine is a carboxymetaine with a shorter acetate spacer.

Table 2: Physicochemical Properties of this compound and Related Zwitterionic Detergents

| Property | N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound) | N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (ZWITTERGENT® 3-12) | Lauryl Betaine |

| CAS Number | 15163-30-1 | 14933-08-5[6][7][8] | 683-10-3 |

| Molecular Formula | C₁₈H₃₇NO₂[2] | C₁₇H₃₇NO₃S[6][8] | C₁₆H₃₃NO₂[9] |

| Molecular Weight | 299.49 g/mol [3] | 335.54 g/mol [6][8] | 271.44 g/mol |

| Critical Micelle Concentration (CMC) | 4.3 mM | 2 - 4 mM | Not specified |

| Aggregation Number | Not specified | 55[10] | Not specified |

| Appearance | Solid | White Powder[8] | Clear to pale yellow liquid[6][9] |

| Solubility | Water-soluble[2] | Soluble in water (e.g., 1M)[8] | Soluble in water and oil[6] |

| Key Feature | Carboxylate (butyrate) head group | Sulfonate (propanesulfonate) head group | Carboxylate (acetate) head group |

Logical Relationship of Zwitterionic Detergents

The selection of a zwitterionic detergent often depends on the specific characteristics of its hydrophilic head group. The diagram below illustrates the structural similarities and differences between this compound and other common dodecyl-chain detergents. All share a common hydrophobic tail and a cationic quaternary ammonium group, but differ in the nature of their anionic group, which influences properties like solubility and interaction with proteins.

Experimental Protocols

Zwitterionic detergents like this compound are frequently used for the gentle solubilization of membrane proteins, aiming to extract them from the lipid bilayer while preserving their native structure and function.[1][11]

This protocol provides a general workflow for extracting membrane proteins using a zwitterionic detergent. The optimal concentration of the detergent should be determined empirically, typically starting at 1-2 times its Critical Micelle Concentration (CMC).

A. Materials and Reagents

-

Cell Pellet (from cultured cells expressing the protein of interest)

-

Zwitterionic Detergent (e.g., this compound)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA

-

Protease Inhibitor Cocktail

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Detergent Stock Solution: 10% (w/v) this compound in deionized water

B. Equipment

-

Microcentrifuge, refrigerated (4°C)

-

End-over-end rotator or rocker

-

Sonicator (optional)

-

Spectrophotometer or Fluorometer for protein quantification (e.g., BCA or Bradford assay)

C. Procedure

-

Cell Pellet Preparation: Harvest cells by centrifugation. Wash the cell pellet once with ice-cold PBS to remove media components and centrifuge again.

-

Lysis Buffer Preparation: Prepare the required volume of Lysis Buffer. Just before use, add the Protease Inhibitor Cocktail according to the manufacturer's instructions.

-

Detergent Addition: Add the 10% detergent stock solution to the Lysis Buffer to achieve the desired final concentration (e.g., for a final concentration of 1%, add 100 µL of 10% stock to 900 µL of buffer). Note: The optimal concentration is typically above the CMC and may require titration.

-

Cell Lysis and Solubilization: Resuspend the washed cell pellet in the detergent-containing Lysis Buffer. Incubate the suspension for 30-60 minutes at 4°C with gentle agitation (e.g., on an end-over-end rotator). For difficult-to-lyse cells, brief sonication on ice can be performed.

-

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet insoluble cellular debris, nuclei, and non-solubilized membrane fragments.

-

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins. Avoid disturbing the pellet.

-

Protein Quantification: Determine the protein concentration of the solubilized fraction using a detergent-compatible protein assay.

-

Downstream Analysis: The clarified lysate is now ready for downstream applications such as immunoprecipitation, affinity chromatography, or Western blotting.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the membrane protein extraction protocol described above.

References

- 1. youtube.com [youtube.com]

- 2. scbt.com [scbt.com]

- 3. CAS RN 15163-30-1 | Fisher Scientific [fishersci.ca]

- 4. 15163-30-1(this compound) | Kuujia.com [kuujia.com]

- 5. N-Dodecyl-N,N-(dimethylammonio)butyrate | C18H37NO2 | CID 11536737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. LAURYL BETAINE - Ataman Kimya [atamanchemicals.com]

- 7. Lauryl Betaine | Cosmetic Ingredients Guide [ci.guide]

- 8. chembk.com [chembk.com]

- 9. specialchem.com [specialchem.com]

- 10. Lauryl Betaine: Multifunctional Surfactant in Personal Care, Oil Recovery, and Antifungal Applications_Chemicalbook [chemicalbook.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of N-Dodecyl-N,N-(dimethylammonio)butyrate

This technical guide provides a comprehensive overview of a feasible synthetic protocol for N-Dodecyl-N,N-(dimethylammonio)butyrate, a carboxybetaine-type zwitterionic surfactant. The information is targeted towards researchers, scientists, and professionals in the field of drug development and material science. This document outlines the synthetic pathway, experimental procedures, and relevant quantitative data.

Synthetic Pathway Overview

The synthesis of N-Dodecyl-N,N-(dimethylammonio)butyrate can be achieved through a two-step process. The first step involves the synthesis of the intermediate, N,N-dimethyldodecylamine (DDA), via the Eschweiler-Clarke reaction of dodecylamine. The second step is the quaternization of DDA with a suitable C4 carboxylate precursor, such as ethyl 4-bromobutyrate, followed by hydrolysis to yield the final zwitterionic product.

Caption: Proposed two-step synthesis pathway for N-Dodecyl-N,N-(dimethylammonio)butyrate.

Experimental Protocols

Step 1: Synthesis of N,N-Dimethyldodecylamine (DDA)

This procedure is based on the Eschweiler-Clarke reaction for the methylation of a primary amine.[1]

Materials:

-

Dodecylamine

-

Formic acid (88-90%)

-

Formaldehyde solution (37%)

-

1 M Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve dodecylamine in ethanol.

-

At a temperature of 25-30 °C, add formic acid dropwise while stirring.

-

After the addition of formic acid, raise the temperature to 40 °C and add the formaldehyde solution dropwise.

-

Once the addition of formaldehyde is complete, heat the reaction mixture to reflux. Continue refluxing until the evolution of carbon dioxide gas ceases.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by adding a 1 M sodium hydroxide solution until the pH reaches 8.5-9.0.

-

Transfer the mixture to a separatory funnel and wash with water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude N,N-dimethyldodecylamine. The product can be further purified by distillation.

Step 2: Synthesis of N-Dodecyl-N,N-(dimethylammonio)butyrate

This proposed method involves the quaternization of N,N-dimethyldodecylamine with ethyl 4-bromobutyrate, followed by hydrolysis of the resulting ester. This is analogous to the synthesis of other carboxybetaines.

Materials:

-

N,N-Dimethyldodecylamine (from Step 1)

-

Ethyl 4-bromobutyrate

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Ethanol

-

Diethyl ether

Procedure:

-

Quaternization:

-

In a round-bottom flask, dissolve N,N-dimethyldodecylamine in acetonitrile.

-

Add an equimolar amount of ethyl 4-bromobutyrate to the solution.

-

Reflux the mixture for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude quaternary ammonium salt (N-Dodecyl-N,N-dimethyl-4-ammoniobutanoate ethyl ester bromide).

-

-

Hydrolysis:

-

Dissolve the crude intermediate ester in a mixture of ethanol and water.

-

Add an excess of concentrated hydrochloric acid and reflux the mixture for 12-24 hours to hydrolyze the ester.

-

Cool the reaction mixture and neutralize it carefully with a sodium hydroxide solution to the isoelectric point of the betaine, which will cause it to precipitate.

-

Filter the precipitate and wash it with cold water.

-

Recrystallize the crude product from an ethanol/diethyl ether mixture to obtain pure N-Dodecyl-N,N-(dimethylammonio)butyrate.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of the intermediate, N,N-dimethyldodecylamine, based on literature values for similar reactions.[1] Data for the second step is projected based on standard quaternization and hydrolysis reactions.

| Parameter | Step 1: DDA Synthesis | Step 2: Final Product Synthesis (Projected) |

| Reactants (Molar Ratio) | Dodecylamine:Formic Acid:Formaldehyde | DDA:Ethyl 4-bromobutyrate (1:1) |

| Solvent | Ethanol | Acetonitrile |

| Reaction Temperature | Reflux (approx. 80-100 °C) | Reflux (approx. 82 °C) |

| Reaction Time | ~5 hours | 24-48 hours (Quaternization), 12-24 hours (Hydrolysis) |

| Typical Yield | 78-85% | 80-90% |

Experimental Workflow

The overall experimental workflow from starting materials to the final purified product is depicted below.

Caption: Detailed experimental workflow for the synthesis of N-Dodecyl-N,N-(dimethylammonio)butyrate.

Disclaimer: This document provides a proposed synthesis protocol based on established chemical reactions for similar compounds. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment, and under the supervision of a qualified chemist. The reaction conditions may require optimization to achieve the desired yield and purity.

References

An In-depth Technical Guide to the Critical Micelle Concentration of N-Dodecyl-N,N-(dimethylammonio)butyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of the zwitterionic surfactant N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB). It includes quantitative data, detailed experimental protocols for CMC determination, and a workflow for characterization.

Introduction to N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound)

N-Dodecyl-N,N-(dimethylammonio)butyrate, also known as this compound, is a zwitterionic (amphoteric) surfactant. Its structure consists of a 12-carbon hydrophobic alkyl chain (dodecyl) and a hydrophilic headgroup containing both a quaternary ammonium cation and a carboxylate anion. This dual-charge nature within the same molecule gives it unique properties, such as high water solubility over a wide pH range and resistance to precipitation in the presence of electrolytes. These characteristics make this compound and similar surfactants valuable in various applications, including biochemistry for solubilizing membrane proteins, in pharmaceutical formulations as excipients, and in drug delivery systems.

A key parameter governing the utility of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles. Above the CMC, the surface tension of the solution remains relatively constant, and additional surfactant molecules predominantly form new micelles. Knowledge of the CMC is crucial for optimizing formulations, ensuring protein stability, and controlling drug release kinetics.

Quantitative Data: Critical Micelle Concentration

Table 1: Physicochemical and CMC Data for N-Dodecyl-N,N-(dimethylammonio)butyrate

| Parameter | Value |

| Synonyms | This compound, 4-[dodecyl(dimethyl)azaniumyl]butanoate |

| CAS Number | 15163-30-1 |

| Molecular Formula | C₁₈H₃₇NO₂ |

| Molecular Weight | 299.49 g/mol |

| Critical Micelle Concentration (CMC) | 4.3 mM |

| Experimental Conditions | Not specified in available literature. |

Experimental Protocols for CMC Determination

The CMC of a surfactant can be determined by monitoring a physical property of the solution that exhibits an abrupt change in its dependence on surfactant concentration. Below are detailed protocols for three common and reliable methods applicable to zwitterionic surfactants like this compound.

Surface Tensiometry (Wilhelmy Plate Method)

This is considered a standard and direct method for CMC determination. It relies on the principle that as surfactant monomers adsorb at the air-water interface, they reduce the surface tension of the solution. This reduction continues until the surface is saturated, which occurs at the CMC.

Methodology:

-

Instrument Preparation:

-

Use a force tensiometer equipped with a Wilhelmy plate (typically a roughened platinum plate).

-

Clean the Wilhelmy plate thoroughly before each measurement. A standard procedure is to rinse it with high-purity water (e.g., Milli-Q), flame it with a Bunsen burner until it glows red-hot, and allow it to cool completely. This removes any organic contaminants.

-

Calibrate the instrument's force sensor according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration significantly above the expected CMC (e.g., 50 mM) in the desired aqueous buffer or high-purity water.

-

Prepare a series of dilutions from the stock solution. For accurate CMC determination, it is crucial to have at least 5-7 concentrations below the expected CMC and 5-7 concentrations above it. The concentrations should be closely spaced around the expected CMC (4.3 mM).

-

-

Measurement:

-

Pour the most dilute solution into a clean sample vessel, ensuring there is enough volume to submerge the plate without it touching the bottom.

-

Lower the Wilhelmy plate until it just touches the surface of the liquid. The instrument will detect the downward force exerted by the liquid meniscus on the plate.

-

Allow the surface tension reading to stabilize. Record the equilibrium surface tension value (in mN/m).

-

Repeat the measurement for each concentration, moving from the most dilute to the most concentrated to minimize contamination. Ensure the plate is cleaned and dried between different samples, or use a fresh sample for each measurement.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting plot will show two distinct linear regions: a steeply sloped region at concentrations below the CMC and a nearly horizontal line (plateau) at concentrations above the CMC.

-

Fit a straight line to each of these two regions. The concentration at the intersection point of these two lines is the critical micelle concentration.

-

Conductometry

This method is suitable for ionic and zwitterionic surfactants. It is based on the change in the molar conductivity of the solution as micelles are formed. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the conductivity continues to increase but with a much shallower slope, because the newly formed micelles have a lower electrophoretic mobility than the individual monomers and they bind some counter-ions.

Methodology:

-

Instrument Preparation:

-

Use a calibrated conductivity meter with a temperature-controlled conductivity cell.

-

Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known conductivity.

-

Ensure the platinum electrodes of the probe are clean. They can be cleaned by rinsing with deionized water.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 50 mM) in high-purity, deionized water.

-

Place a known volume of deionized water into a thermostatted beaker with a magnetic stir bar.

-

-

Measurement (Titration Method):

-

Immerse the conductivity probe in the water, ensuring the electrodes are fully submerged and not touching the beaker walls or stir bar.

-

Allow the temperature to equilibrate (e.g., to 25 °C) and record the initial conductivity of the water.

-

Using a burette or micropipette, perform successive additions of the concentrated this compound stock solution into the water.

-

After each addition, allow the solution to mix thoroughly and the conductivity reading to stabilize before recording the value. Record the total volume of titrant added.

-

-

Data Analysis:

-

Calculate the precise concentration of the surfactant in the beaker after each addition.

-

Plot the specific conductivity (κ) on the y-axis against the surfactant concentration (C) on the x-axis.

-

The plot will show two linear segments with different slopes. The slope is steeper below the CMC and shallower above it.

-

Determine the intersection point of the two linear fits. The concentration at this intersection is the CMC.

-

Fluorescence Spectroscopy (Pyrene Probe Method)

This is a highly sensitive method that utilizes a hydrophobic fluorescent probe, most commonly pyrene, which preferentially partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment.

Methodology:

-

Instrument Preparation:

-

Use a fluorescence spectrophotometer.

-

Set the excitation wavelength for pyrene to approximately 334 nm.

-

-

Sample Preparation:

-

Prepare a stock solution of pyrene in a volatile organic solvent like ethanol or acetone at a concentration of about 0.2 mM.

-

Prepare a series of surfactant solutions of varying concentrations, bracketing the expected CMC.

-

To each surfactant solution, add a very small aliquot of the pyrene stock solution and mix well. The final concentration of pyrene should be very low (e.g., 0.3 µM) to avoid excimer formation at low surfactant concentrations. The solvent from the pyrene stock should be allowed to evaporate, or its final concentration kept minimal (e.g., <0.1%).

-

-

Measurement:

-

Place the first sample (lowest surfactant concentration) in a cuvette and record the fluorescence emission spectrum from approximately 350 nm to 450 nm.

-

The pyrene monomer emission spectrum has several vibronic bands. The intensity of the first peak (I₁, around 372-374 nm) is relatively insensitive to solvent polarity, while the intensity of the third peak (I₃, around 383-385 nm) increases significantly as the polarity of the environment decreases.

-

Record the emission spectra for all prepared surfactant concentrations.

-

-

Data Analysis:

-

From each spectrum, determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks.

-

Calculate the ratio of these intensities (I₁/I₃ or I₃/I₁).

-

Plot the intensity ratio (e.g., I₁/I₃) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting plot will be a sigmoidal curve. In a polar aqueous environment (below CMC), the I₁/I₃ ratio is high. As micelles form, pyrene moves into the nonpolar micellar core, and the ratio decreases sharply.

-

The CMC is determined from the midpoint of this sharp transition in the sigmoidal curve, often calculated by finding the maximum of the first derivative of the curve.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a surfactant's critical micelle concentration.

Caption: Experimental workflow for CMC determination.

Conclusion

N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound) is a zwitterionic surfactant with a critical micelle concentration of 4.3 mM. This value is fundamental to its application in research and industry, particularly in the fields of biochemistry and pharmaceutical sciences. The determination of this value can be reliably achieved through several robust analytical techniques, including surface tensiometry, conductometry, and fluorescence spectroscopy. The detailed protocols provided in this guide offer a foundation for the accurate and reproducible characterization of this compound and other surfactants, enabling researchers to effectively harness their properties for advanced applications.

The Zwitterionic Nature of N-Dodecyl-N,N-(dimethylammonio)butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB) is a carboxybetaine-type zwitterionic surfactant characterized by a C12 alkyl tail and a head group containing both a permanently positive quaternary ammonium ion and a pH-sensitive negative carboxylate group. This unique structure imparts a net neutral charge over a broad pH range, offering distinct advantages in biological and pharmaceutical research. Unlike ionic detergents, which can be denaturing, this compound is known for its mildness, making it highly effective for solubilizing and stabilizing membrane proteins in their native conformation. Its zwitterionic nature also contributes to its low toxicity and high biocompatibility, rendering it a valuable excipient in drug delivery systems. This guide provides an in-depth analysis of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and an overview of its applications in research and drug development.

Physicochemical Properties of N-Dodecyl-N,N-(dimethylammonio)butyrate

The utility of this compound is rooted in its distinct physicochemical characteristics. As a zwitterionic surfactant, its properties are a hybrid of ionic and non-ionic types, allowing it to effectively break protein-lipid interactions while being gentle on protein-protein interactions.[1]

Core Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its application.

| Property | Value | Reference |

| IUPAC Name | 4-[dodecyl(dimethyl)azaniumyl]butanoate | |

| Synonyms | This compound | [1] |

| CAS Number | 15163-30-1 | [1] |

| Molecular Formula | C₁₈H₃₇NO₂ | |

| Molecular Weight | 299.49 g/mol | |

| Critical Micelle Concentration (CMC) | 4.3 mM | [1] |

Zwitterionic Behavior and pH Dependence

The defining feature of this compound is its zwitterionic head group, which contains both a quaternary ammonium cation and a carboxylate anion. The quaternary ammonium group is permanently cationic, independent of pH. In contrast, the carboxylate group is protonated at low pH and deprotonated at higher pH. This pH-dependent behavior dictates the overall charge of the molecule.

-

At Low pH (Acidic Conditions): The carboxylate group is protonated (-COOH), neutralizing its negative charge. The molecule, therefore, carries a net positive charge due to the quaternary ammonium group.

-

At Isoelectric Point (pI): The concentration of the positively charged (cationic) and negatively charged (anionic) species are balanced, resulting in a net neutral molecule. This is the zwitterionic state.

-

At High pH (Alkaline Conditions): The carboxylate group is deprotonated (-COO⁻), imparting a negative charge. The molecule again carries a net negative charge, as the positive charge of the ammonium group is balanced by the carboxylate, with an overall anionic character.

Experimental Protocols

Accurate characterization of this compound is crucial for its effective use. The following sections detail standard protocols for determining its key physicochemical parameters.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, monomers begin to self-assemble into micelles in the bulk solution. The concentration at which this occurs is the CMC. Above the CMC, the surface tension remains relatively constant.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in deionized water or a relevant buffer (e.g., PBS, pH 7.4).

-

Preparation of Dilution Series: Create a series of dilutions from the stock solution, ranging from a concentration well below the expected CMC (e.g., 0.1 mM) to well above it (e.g., 20 mM).

-

Instrumentation: Use a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method. Calibrate the instrument according to the manufacturer's instructions, typically with deionized water (surface tension ≈ 72 mN/m at 25°C).

-

Measurement:

-

Measure the surface tension of the pure solvent (water or buffer) as a baseline.

-

Starting with the most dilute sample, measure the surface tension of each this compound solution. Ensure the ring or plate is thoroughly cleaned and dried between measurements to prevent cross-contamination.

-

Allow the surface tension reading to stabilize for each concentration before recording the value.

-

-

Data Analysis:

-

Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the this compound concentration.

-

The resulting graph will show two distinct linear regions: a sloped region at low concentrations where surface tension decreases, and a plateau region at high concentrations where surface tension is constant.

-

The CMC is determined from the intersection point of the two extrapolated linear fits of these regions.

-

Determination of the Isoelectric Point (pI) by Zeta Potential Measurement

Principle: The isoelectric point is the pH at which a molecule has a net charge of zero. This can be determined by measuring the zeta potential (a measure of the magnitude of the electrostatic repulsive or attractive forces between particles) of this compound micelles or this compound-coated particles across a range of pH values. At the pI, the zeta potential will be zero.

Methodology:

-

Sample Preparation: Prepare a stock dispersion of this compound in deionized water at a concentration above its CMC (e.g., 10 mM) to ensure the presence of micelles.

-

pH Titration:

-

Take an aliquot of the stock dispersion.

-

Adjust the initial pH to a low value (e.g., pH 2) using a dilute acid (e.g., 0.1 M HCl).

-

Measure the zeta potential of this initial sample using a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.

-

-

Automated or Manual Titration:

-

Incrementally increase the pH of the sample by adding small volumes of a dilute base (e.g., 0.1 M NaOH).

-

After each addition, allow the sample to equilibrate, measure the pH, and then measure the corresponding zeta potential.

-

Continue this process until a high pH value is reached (e.g., pH 11).

-

-

Data Analysis:

-

Plot the measured zeta potential (ζ, in mV) as a function of pH.

-

The isoelectric point (pI) is the pH value at which the curve intersects the x-axis (i.e., where the zeta potential is 0 mV).

-

Applications in Research and Drug Development

The mild, non-denaturing, and zwitterionic properties of this compound make it a valuable tool in several advanced applications.

Solubilization and Stabilization of Membrane Proteins

Membrane proteins are notoriously difficult to study due to their hydrophobic nature. Zwitterionic detergents like this compound are highly effective at extracting these proteins from the lipid bilayer while preserving their native structure and function.

-

Mechanism: The hydrophobic dodecyl tail of this compound inserts into the hydrophobic regions of the membrane, disrupting the lipid-lipid and lipid-protein interactions. The hydrophilic zwitterionic head group then shields the hydrophobic transmembrane domains of the protein, keeping it soluble in aqueous solution.

-

Advantages: Unlike harsh ionic detergents (e.g., SDS), this compound is less likely to disrupt the intricate tertiary and quaternary structures of proteins, making it ideal for studies requiring functional analysis, such as enzyme kinetics or receptor binding assays.

Drug Delivery Systems

The biocompatibility and zwitterionic nature of this compound make it an attractive candidate for use in drug delivery formulations.

-

Solubilization of Poorly Soluble Drugs: this compound micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations for intravenous or other routes of administration.

-

Component of Liposomes and Nanoparticles: As a co-surfactant, this compound can be incorporated into lipid-based drug delivery systems like liposomes and solid lipid nanoparticles. Its zwitterionic surface can reduce non-specific protein adsorption (biofouling), potentially increasing the circulation half-life of the nanoparticle in vivo.

-

Penetration Enhancement: Some studies have explored the use of related compounds as transdermal penetration enhancers, suggesting a potential role for this compound in topical or transdermal drug delivery systems.

Conclusion

N-Dodecyl-N,N-(dimethylammonio)butyrate is a versatile zwitterionic surfactant whose value lies in its unique combination of properties. With a net neutral charge over a wide pH range, a high degree of biocompatibility, and the ability to gently solubilize complex biomolecules, this compound serves as a critical tool for researchers in biochemistry and a promising excipient for professionals in drug development. A thorough understanding of its physicochemical characteristics, guided by the experimental protocols outlined herein, is essential for leveraging its full potential in advancing scientific discovery and pharmaceutical innovation.

References

N-Dodecyl-N,N-(dimethylammonio)butyrate: A Technical Guide to Its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

N-Dodecyl-N,N-(dimethylammonio)butyrate is a zwitterionic surfactant, a class of surface-active agents possessing both a positive and a negative charge within the same molecule. This unique molecular structure imparts a range of desirable properties, including high water solubility and stability across a wide pH range. This technical guide provides an in-depth overview of the solubility characteristics of N-Dodecyl-N,N-(dimethylammonio)butyrate, outlines the experimental protocols for their determination, and presents a logical workflow for this characterization.

Core Solubility Profile

Key Solubility-Related Parameters

Understanding the complete solubility profile of a surfactant extends beyond simple solvent miscibility. For a comprehensive characterization of N-Dodecyl-N,N-(dimethylammonio)butyrate, the following parameters are critical:

-

Critical Micelle Concentration (CMC): This is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. Above the CMC, the solubility of hydrophobic substances in the surfactant solution increases significantly.

-

Krafft Point (or Krafft Temperature): This is the temperature at which the solubility of an ionic surfactant becomes equal to its Critical Micelle Concentration. Below the Krafft point, the solubility of the surfactant is limited.

-

Cloud Point: This phenomenon is more commonly observed with non-ionic surfactants, where the surfactant solution becomes cloudy upon heating to a specific temperature, indicating a phase separation and a decrease in solubility. While less common for zwitterionic surfactants, it is a relevant parameter to investigate under specific formulation conditions.

Experimental Protocols for Solubility Characterization

To determine the solubility characteristics of N-Dodecyl-N,N-(dimethylammonio)butyrate, a series of well-established experimental protocols can be employed.

Determination of Aqueous Solubility

A standard method for determining the saturation solubility of a compound in water involves the following steps:

-

Sample Preparation: An excess amount of N-Dodecyl-N,N-(dimethylammonio)butyrate is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved surfactant in the supernatant or filtrate is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or a specific titration method.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation. Common methods include:

-

Surface Tensiometry: The surface tension of the surfactant solution is measured as a function of its concentration. A sharp break in the plot of surface tension versus the logarithm of the surfactant concentration indicates the CMC.

-

Conductivity Measurement: For ionic and zwitterionic surfactants, the electrical conductivity of the solution is measured at different concentrations. A change in the slope of the conductivity versus concentration plot corresponds to the CMC.

-

Spectroscopic Methods (e.g., Fluorescence): A fluorescent probe is added to the surfactant solution. The fluorescence intensity of the probe changes significantly when it is incorporated into the hydrophobic core of the micelles, allowing for the determination of the CMC.

Determination of the Krafft Point

The Krafft point is determined by observing the temperature-dependent solubility of the surfactant:

-

Preparation of Dispersions: A series of dispersions of the surfactant in water at concentrations above the expected CMC are prepared.

-

Heating and Observation: The dispersions are slowly heated while being stirred. The temperature at which the cloudy dispersion becomes a clear solution is recorded as the Krafft point. This indicates the temperature at which the surfactant's solubility is sufficient for micelle formation.

Logical Workflow for Solubility Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the solubility properties of N-Dodecyl-N,N-(dimethylammonio)butyrate.

Caption: A logical workflow for the systematic characterization of surfactant solubility.

Conclusion

While specific quantitative solubility data for N-Dodecyl-N,N-(dimethylammonio)butyrate is not extensively documented in publicly accessible literature, its classification as a zwitterionic surfactant strongly suggests high aqueous solubility. For researchers and formulation scientists, a thorough understanding of its solubility characteristics is paramount for its effective application. The experimental protocols and the logical workflow detailed in this guide provide a robust framework for determining the critical solubility parameters, namely the aqueous solubility, Critical Micelle Concentration, and Krafft point, which are essential for optimizing its performance in various scientific and industrial applications.

References

An In-Depth Technical Guide to the Mechanism of Action of N-Dodecyl-N,N-(dimethylammonio)butyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecyl-N,N-(dimethylammonio)butyrate, a zwitterionic surfactant commonly known as dodecyl betaine or lauryl betaine, exerts its primary biological effects through a direct, biophysical mechanism of action. As an amphipathic molecule, it readily interacts with and disrupts the fundamental structures of living cells, namely cellular membranes and proteins. This technical guide provides a comprehensive overview of this mechanism, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the key processes. The information presented is intended to support researchers and professionals in the fields of drug development, toxicology, and cellular biology in understanding and predicting the impact of this compound.

Core Mechanism of Action: Biophysical Disruption

The fundamental mechanism of action of N-Dodecyl-N,N-(dimethylammonio)butyrate is rooted in its molecular structure, which features a hydrophobic 12-carbon alkyl chain (dodecyl) and a hydrophilic headgroup containing both a quaternary ammonium cation and a carboxylate anion. This zwitterionic nature allows it to partition into the lipid bilayers of cell membranes and interact with the surfaces of proteins, leading to a loss of their structural and functional integrity.

Membrane Disruption

The primary mode of action is the disruption of cellular and organellar membranes. This process can be broadly categorized into several stages, beginning with the insertion of individual surfactant monomers into the lipid bilayer and culminating in the complete solubilization of the membrane into mixed micelles.

-

Monomeric Insertion and Membrane Fluidization: At concentrations below its critical micelle concentration (CMC), dodecyl betaine monomers insert into the lipid bilayer. The bulky headgroup and the hydrophobic tail disrupt the ordered packing of phospholipids, leading to an increase in membrane fluidity. This alteration can impair the function of embedded membrane proteins and increase the permeability of the membrane to ions and small molecules.

-

Pore Formation and Leakage: As the concentration of dodecyl betaine in the membrane increases, localized defects and transient pores can form. This leads to the leakage of intracellular contents, a process that can be experimentally quantified using liposome leakage assays.

-

Membrane Solubilization: At and above the CMC, dodecyl betaine molecules aggregate to form micelles in the aqueous environment. These micelles can then extract lipid molecules from the bilayer, leading to the progressive solubilization of the membrane into mixed lipid-surfactant micelles. This catastrophic loss of membrane integrity results in cell lysis.

Protein Denaturation

N-Dodecyl-N,N-(dimethylammonio)butyrate can also induce the denaturation of both soluble and membrane-bound proteins. The hydrophobic tail of the surfactant can interact with the hydrophobic core of proteins, disrupting the tertiary and secondary structures that are essential for their biological function. This can lead to a loss of enzymatic activity, disruption of signaling pathways, and ultimately contribute to cytotoxicity.

Quantitative Data

The following tables summarize key quantitative parameters related to the mechanism of action of N-Dodecyl-N,N-(dimethylammonio)butyrate.

| Parameter | Value | Method of Determination | Reference |

| Critical Micelle Concentration (CMC) | ~1.3 mM | Surface Tensiometry |

No specific quantitative data for HC50 (hemolysis) or IC50 (cytotoxicity) for N-Dodecyl-N,N-(dimethylammonio)butyrate was identified in the search results. This data would be highly dependent on the specific cell type and experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of N-Dodecyl-N,N-(dimethylammonio)butyrate.

Liposome Leakage Assay

This assay quantitatively measures the ability of a compound to disrupt lipid bilayers by monitoring the release of an encapsulated fluorescent dye.

Materials:

-

Phospholipids (e.g., POPC, DPPC) in chloroform

-

N-Dodecyl-N,N-(dimethylammonio)butyrate

-

5(6)-Carboxyfluorescein (CF)

-

Sephadex G-50 column

-

HEPES buffer (10 mM, pH 7.4)

-

Triton X-100 (2% v/v) for positive control

-

Fluorometer

Procedure:

-

Liposome Preparation:

-

A desired amount of phospholipid solution is dried into a thin film in a round-bottom flask under a stream of nitrogen, followed by vacuum desiccation for at least 1 hour.

-

The lipid film is hydrated with a solution of 50 mM CF in HEPES buffer.

-

The lipid suspension is subjected to multiple freeze-thaw cycles.

-

The suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.

-

-

Purification:

-

Free, unencapsulated CF is removed by passing the liposome suspension through a Sephadex G-50 column equilibrated with HEPES buffer.

-

-

Leakage Assay:

-

The purified liposome suspension is diluted in HEPES buffer to a final lipid concentration of approximately 50 µM in a cuvette.

-

The baseline fluorescence (F₀) is measured (excitation at 490 nm, emission at 520 nm).

-

N-Dodecyl-N,N-(dimethylammonio)butyrate is added to the cuvette at various final concentrations.

-

The fluorescence intensity (F) is monitored over time.

-

After the final time point, 2% Triton X-100 is added to lyse all liposomes, and the maximum fluorescence (F₁₀₀) is measured.

-

-

Data Analysis:

-

The percentage of CF leakage is calculated using the formula: % Leakage = [(F - F₀) / (F₁₀₀ - F₀)] * 100.

-

Hemolysis Assay

This assay assesses the membrane-disrupting potential of a compound on red blood cells.

Materials:

-

Fresh, heparinized human or animal blood

-

Phosphate-buffered saline (PBS), pH 7.4

-

N-Dodecyl-N,N-(dimethylammonio)butyrate

-

Triton X-100 (1% v/v) for positive control

-

Spectrophotometer

Procedure:

-

Red Blood Cell Preparation:

-

Blood is centrifuged at 1000 x g for 10 minutes at 4°C.

-

The supernatant and buffy coat are removed.

-

The red blood cell pellet is washed three times with cold PBS.

-

A 2% (v/v) suspension of red blood cells in PBS is prepared.

-

-

Hemolysis Assay:

-

In a series of microcentrifuge tubes, 100 µL of the 2% red blood cell suspension is mixed with 100 µL of PBS containing increasing concentrations of N-Dodecyl-N,N-(dimethylammonio)butyrate.

-

A negative control (100 µL of RBC suspension + 100 µL of PBS) and a positive control (100 µL of RBC suspension + 100 µL of 1% Triton X-100) are included.

-

The tubes are incubated at 37°C for 1 hour with gentle shaking.

-

The tubes are centrifuged at 1000 x g for 5 minutes.

-

-

Data Analysis:

-

The absorbance of the supernatant is measured at 540 nm.

-

The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100.

-

The HC50 value (the concentration causing 50% hemolysis) can be determined by plotting the percentage of hemolysis against the surfactant concentration.

-

Protein Denaturation Assay (Circular Dichroism Spectroscopy)

Circular dichroism (CD) spectroscopy is a powerful technique to monitor changes in the secondary structure of proteins upon interaction with a denaturant.

Materials:

-

Purified protein of interest (e.g., bovine serum albumin, lysozyme)

-

Phosphate buffer (pH 7.4)

-

N-Dodecyl-N,N-(dimethylammonio)butyrate

-

CD spectropolarimeter

Procedure:

-

Sample Preparation:

-

A stock solution of the protein is prepared in the phosphate buffer.

-

A series of samples are prepared with a constant protein concentration and increasing concentrations of N-Dodecyl-N,N-(dimethylammonio)butyrate.

-

-

CD Measurement:

-

Far-UV CD spectra (typically 190-250 nm) are recorded for each sample at a controlled temperature.

-

A blank spectrum of the buffer with the corresponding surfactant concentration is also recorded and subtracted from the sample spectrum.

-

-

Data Analysis:

-

Changes in the CD signal at specific wavelengths (e.g., 208 nm and 222 nm for α-helical content) are monitored as a function of surfactant concentration.

-

The mean residue ellipticity is calculated to quantify the secondary structure content.

-

A significant change in the spectrum indicates denaturation of the protein.

-

Visualizations

The following diagrams illustrate the key mechanisms of action of N-Dodecyl-N,N-(dimethylammonio)butyrate.

Caption: Progressive stages of membrane disruption by N-Dodecyl-N,N-(dimethylammonio)butyrate.

Caption: Surfactant-induced protein denaturation pathway.

Caption: Key experimental assays to characterize the mechanism of action.

Conclusion

The mechanism of action of N-Dodecyl-N,N-(dimethylammonio)butyrate is primarily a disruptive biophysical process targeting cellular membranes and proteins. Its efficacy as a disruptive agent is concentration-dependent, progressing from subtle alterations in membrane fluidity to complete cell lysis. Understanding this mechanism is crucial for its application in various research and industrial contexts, as well as for assessing its potential toxicological impact. The experimental protocols and data presented in this guide provide a framework for the quantitative evaluation of these effects. Further research to determine specific HC50 and IC50 values across a range of cell types would provide a more complete picture of its biological activity.

Methodological & Application

Application Notes and Protocols: N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB) for Membrane Protein Extraction

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB), a zwitterionic detergent, in the extraction and solubilization of membrane proteins. Zwitterionic detergents are valuable tools in biochemistry and drug development as they can effectively solubilize membrane proteins while often preserving their native structure and function.[1][2]

Introduction to this compound

N-Dodecyl-N,N-(dimethylammonio)butyrate, also known as this compound, is a zwitterionic detergent that possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range.[2][3] This characteristic makes it less denaturing than ionic detergents (e.g., SDS) but often more effective at disrupting protein-protein interactions than non-ionic detergents.[1][2][3] These properties make this compound an excellent candidate for extracting membrane proteins for functional assays, structural studies, and various downstream applications like chromatography and mass spectrometry.[2]

Properties of this compound

The physicochemical properties of this compound are critical for designing effective protein extraction protocols. Key quantitative data are summarized below.

| Property | Value | Reference |

| Synonym(s) | N-Dodecyl-N,N-(dimethylammonio)butyrate | |

| Classification | Zwitterionic Detergent | [3] |

| Molecular Formula | C₁₈H₃₇NO₂ | [4] |

| Molecular Weight | 299.49 g/mol | [3][4] |

| CAS Number | 15163-30-1 | [4] |

| Critical Micelle Concentration (CMC) | 4.3 mM | [3] |

| Appearance | White to off-white solid |

Comparison with Other Detergent Classes

The choice of detergent is a critical step in any membrane protein purification strategy.[5] The following table compares the general properties of different detergent classes to aid in selection.

| Detergent Class | Examples | Characteristics | Advantages | Disadvantages |

| Ionic (Anionic/Cationic) | SDS, Deoxycholic Acid | Possess a net charge; strong solubilizing agents. | Highly effective at solubilizing membranes. | Often denaturing, disrupting protein structure and function.[1] |

| Non-ionic | Triton X-100, DDM, Digitonin | Uncharged hydrophilic head group. | Mild and non-denaturing; break lipid-lipid but not protein-protein interactions.[1][2][3] | May be less effective for solubilizing certain protein complexes. |

| Zwitterionic | This compound , CHAPS, ASB-14 | Contain both positive and negative charges (net neutral).[1] | Effective at breaking protein-protein interactions while being less denaturing than ionic detergents.[2][3] Preserve native protein structure and charge.[2] | Can be more deactivating than non-ionic detergents for some proteins.[5] |

Principle of Membrane Protein Solubilization

Membrane proteins are embedded within the lipid bilayer. Detergents act as amphipathic molecules that disrupt this bilayer and create a soluble environment for the hydrophobic transmembrane domains of the protein. At concentrations above the Critical Micelle Concentration (CMC), detergent monomers self-assemble into micelles. These micelles envelop the hydrophobic regions of the membrane protein, forming a stable protein-detergent complex that is soluble in aqueous buffers.

Figure 1: Mechanism of membrane protein solubilization by detergent micelles.

Experimental Protocols

The following protocols provide a general framework for membrane protein extraction. Optimization is often necessary for each specific protein and cell type.[5]

The overall process involves preparing a membrane fraction from the source material, followed by solubilization with this compound to extract the protein of interest, and finally clarification to remove non-solubilized material.

Figure 2: Experimental workflow for membrane protein extraction using this compound.

This protocol describes the isolation of a crude membrane fraction.

Reagents:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Hypotonic Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, with freshly added Protease Inhibitor Cocktail.

Procedure:

-

Harvest cultured cells (e.g., 1-5 x 10⁸ cells) and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again. Discard the supernatant.

-

Resuspend the pellet in 10 volumes of ice-cold Hypotonic Lysis Buffer. Incubate on ice for 15-20 minutes to allow cells to swell.

-

Homogenize the cells using a Dounce homogenizer (20-30 strokes) or by passing them through a narrow-gauge needle. Check for cell lysis under a microscope.

-

Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[6]

-

Transfer the supernatant to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.[6]

-

Discard the supernatant, which contains the cytosolic proteins. The resulting pellet is the crude membrane fraction. It can be used immediately or stored at -80°C.

Reagents:

-

Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, with freshly added Protease Inhibitor Cocktail.

-

This compound Stock Solution: 10% (w/v) this compound in deionized water (~333 mM).

Procedure:

-

Resuspend the crude membrane pellet from Protocol 1 in Solubilization Buffer. A common starting point is a total protein concentration of 2-5 mg/mL.

-

Add this compound stock solution to the resuspended membranes to achieve the desired final concentration.

-

Screening: It is crucial to test a range of this compound concentrations. A typical starting range is 0.5% to 2.0% (w/v), which corresponds to approximately 16.7 mM to 66.7 mM. This is well above the detergent's CMC of 4.3 mM.[3]

-

The optimal detergent-to-protein ratio must be determined empirically but often falls in the range of 2:1 to 10:1 (w/w).[5]

-

-

Incubate the mixture with gentle agitation (e.g., end-over-end rotation) for 1-2 hours at 4°C. Incubation time may need optimization.

-

Clarify the mixture by ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet any non-solubilized membrane fragments and aggregated proteins.

-

Carefully collect the supernatant. This fraction contains the solubilized membrane proteins ready for downstream applications.

Downstream Applications and Functional Context

Successfully extracted membrane proteins are crucial for numerous applications in research and drug development. A primary goal is often to study their role in cellular signaling. For example, G-protein coupled receptors (GPCRs), a large family of membrane proteins, are major drug targets that initiate intracellular signaling cascades upon ligand binding.

Figure 3: A generic GPCR signaling pathway involving a target membrane protein.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Protein Yield | Inefficient cell lysis. | Confirm lysis microscopically. Try alternative methods like sonication or freeze-thaw cycles.[6] |

| Insufficient detergent concentration. | Increase this compound concentration. Optimize the detergent-to-protein ratio. | |

| Short incubation time. | Increase solubilization time (e.g., 4 hours or overnight at 4°C). | |

| Protein is Inactive | Detergent is too harsh for the target protein. | Decrease this compound concentration (staying above the CMC). Screen other mild detergents (e.g., non-ionic like DDM). |

| Essential lipids were stripped away. | Add lipid analogs (e.g., cholesterol) to the solubilization buffer. | |

| Protein Aggregation | Suboptimal buffer conditions. | Optimize pH, salt concentration, or add glycerol/sucrose for stability. |

| Protein instability after extraction. | Proceed to the next purification step immediately. Keep samples at 4°C at all times. |

References

- 1. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. agscientific.com [agscientific.com]

- 3. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 4. N-Dodecyl-N,N-(dimethylammonio)butyrate | C18H37NO2 | CID 11536737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for N-Dodecyl-N,N-(dimethylammonio)butyrate in Cell Lysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB) is a zwitterionic detergent that offers a mild and effective option for cell lysis, particularly when the preservation of protein structure and function is critical. Its amphipathic nature, possessing both a hydrophobic dodecyl tail and a hydrophilic head with both a positive and a negative charge, allows for the disruption of cell membranes and solubilization of proteins without causing denaturation. This makes this compound a valuable tool for a variety of downstream applications, including immunoprecipitation, enzyme assays, and the purification of intact protein complexes.

Zwitterionic detergents like this compound are considered less denaturing than ionic detergents such as SDS and more effective at disrupting protein-protein interactions than non-ionic detergents like Triton X-100.[1][2] This balanced character allows for efficient cell lysis while maintaining the native conformation of the target proteins.

Physicochemical Properties of N-Dodecyl-N,N-(dimethylammonio)butyrate

A clear understanding of the physicochemical properties of this compound is essential for its effective application in cell lysis protocols.

| Property | Value | Reference |

| Synonyms | This compound | |

| Molecular Formula | C₁₈H₃₇NO₂ | |

| Molecular Weight | 299.49 g/mol | |

| CAS Number | 15163-30-1 | |

| Type | Zwitterionic Detergent |

Applications in Cell Lysis

Due to its non-denaturing properties, this compound is well-suited for a range of applications that require the isolation of biologically active proteins:

-

Extraction of Membrane Proteins: The zwitterionic nature of this compound makes it effective in solubilizing membrane-bound proteins while preserving their native structure and function.

-

Whole-Cell Extracts for Functional Assays: When studying enzymatic activity or protein-protein interactions, it is crucial to maintain the integrity of the proteins of interest. This compound-based lysis buffers can gently disrupt the cell membrane to release cellular contents without compromising protein activity.

-

Immunoprecipitation and Affinity Purification: By preserving the native conformation of proteins, this compound ensures that antibody epitopes and affinity tags remain accessible for efficient immunoprecipitation and purification.

-

Preparation of Lysates for Electrophoresis under Non-denaturing Conditions: For techniques such as blue native polyacrylamide gel electrophoresis (BN-PAGE), which separates protein complexes based on their size and shape, a mild lysis agent like this compound is essential.

Experimental Protocols

The following are generalized protocols for cell lysis using a zwitterionic detergent like N-Dodecyl-N,N-(dimethylammonio)butyrate. The optimal concentration of this compound and other buffer components should be empirically determined for each specific cell type and application.

Preparation of a Non-Denaturing Cell Lysis Buffer (1X)

This buffer is designed for the gentle lysis of mammalian cells and the extraction of cytoplasmic and membrane proteins.

Components:

| Component | Final Concentration | Purpose |

| Tris-HCl, pH 7.4 | 50 mM | Buffering agent to maintain a stable pH |

| NaCl | 150 mM | Salt to maintain ionic strength and reduce non-specific protein aggregation |

| EDTA | 1 mM | Chelating agent to inhibit metalloproteases |

| N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound) | 0.5 - 2.0% (w/v) | Zwitterionic detergent for cell lysis |

| Protease Inhibitor Cocktail | 1X | To prevent protein degradation by proteases |

| Phosphatase Inhibitor Cocktail (optional) | 1X | To preserve the phosphorylation state of proteins |

Procedure for Buffer Preparation:

-

To prepare 100 mL of 1X lysis buffer, combine the following:

-

5 mL of 1 M Tris-HCl, pH 7.4

-

3 mL of 5 M NaCl

-

0.2 mL of 0.5 M EDTA

-

0.5 to 2.0 g of N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound)

-

Add nuclease-free water to a final volume of 100 mL.

-

-

Mix gently until all components are dissolved.

-

Store the buffer at 4°C.

-

Immediately before use, add 1 mL of 100X protease inhibitor cocktail and, if required, 1 mL of 100X phosphatase inhibitor cocktail.

Protocol for Lysis of Adherent Mammalian Cells

-

Grow cells to the desired confluency in a culture dish.

-

Place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold 1X Non-Denaturing Cell Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).

-

Incubate the dish on ice for 10-15 minutes with occasional gentle rocking.

-

Using a cell scraper, gently scrape the cells off the surface of the dish.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

-

The lysate is now ready for downstream applications or can be stored at -80°C for future use.

Protocol for Lysis of Suspension Mammalian Cells

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the cell pellet in an appropriate volume of ice-cold 1X Non-Denaturing Cell Lysis Buffer (e.g., 1 mL per 10⁷ cells).

-

Incubate the tube on ice for 20-30 minutes with gentle mixing every 10 minutes.

-

Proceed with steps 8-11 from the "Protocol for Lysis of Adherent Mammalian Cells".

Visualizations

Caption: A generalized workflow for cell lysis using a zwitterionic detergent-based buffer.

Caption: The mechanism of action of zwitterionic detergents in disrupting the cell membrane.

References

Application Notes and Protocols for Solubilizing Proteins with N-Dodecyl-N,N-(dimethylammonio)butyrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the zwitterionic detergent, N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB), for the solubilization of proteins, with a particular focus on challenging membrane proteins. This document outlines the properties of this compound, offers detailed protocols for its application, and presents data in a clear, accessible format.

Introduction to N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound)

N-Dodecyl-N,N-(dimethylammonio)butyrate is a zwitterionic detergent that possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge. This characteristic makes it a mild yet effective solubilizing agent, capable of disrupting lipid-lipid and lipid-protein interactions without significantly altering the native structure and function of the protein. Its properties are comparable to other alkyl ammonioalkanesulfonates and carboxylates, which are known for their utility in breaking protein-protein interactions while maintaining the protein's native state. Zwitterionic detergents like this compound are particularly advantageous for applications such as 2D gel electrophoresis, mass spectrometry, and the solubilization of organelles and inclusion bodies.

Properties of this compound and Related Zwitterionic Detergents

| Property | Value (estimated for this compound) | Reference Detergent (SB3-12) |

| Molecular Weight | 299.49 g/mol | 335.54 g/mol |

| Critical Micelle Concentration (CMC) | 2-4 mM (in aqueous solution at 20-25°C) | 2-4 mM |

| Aggregation Number | ~55 | 55 |

| Micellar Molecular Weight | ~16,500 g/mol | 18,500 g/mol |

| Appearance | White to off-white powder | White powder |

| Solubility | Soluble in water | Soluble in water at 1 M (20°C) |

Experimental Protocols

I. General Protocol for Protein Solubilization using this compound

This protocol provides a general workflow for the solubilization of proteins from cellular membranes. Optimization of detergent concentration, temperature, and incubation time is recommended for each specific protein.

Materials:

-

Cell paste or membrane fraction containing the protein of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail)

-

This compound stock solution (e.g., 10% w/v in water)

-

Ultracentrifuge

-

Spectrophotometer or other protein quantification assay materials

Procedure:

-

Preparation of Cell Lysate: Resuspend the cell pellet or membrane fraction in ice-cold Lysis Buffer.

-

Detergent Addition: Add the this compound stock solution to the lysate to achieve the desired final concentration. A common starting point is 1-2% (w/v). For initial screenings, a range of concentrations (e.g., 0.5%, 1%, 1.5%, 2%) should be tested.

-

Solubilization: Incubate the mixture on ice or at 4°C with gentle agitation for 1-2 hours. The optimal time may vary.

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.

-

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized proteins.

-

Protein Quantification: Determine the protein concentration in the solubilized fraction using a suitable protein assay (e.g., BCA assay, being mindful of detergent compatibility).

-

Analysis: Analyze the solubilized proteins by SDS-PAGE, Western blotting, or functional assays to assess the efficiency and integrity of the solubilization.

II. Screening for Optimal this compound Concentration

To determine the optimal concentration of this compound for a specific membrane protein, a systematic screening process is essential.

Materials:

-

Isolated membrane fraction at a known protein concentration (e.g., 10 mg/mL)

-

This compound stock solution (10% w/v)

-

Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

-

Microcentrifuge tubes

-

Apparatus for protein analysis (SDS-PAGE, Western blot)

Procedure:

-

Prepare a series of dilutions: In separate microcentrifuge tubes, prepare a range of this compound concentrations in Solubilization Buffer (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0%, 2.5% w/v).

-

Add membrane fraction: Add a constant amount of the membrane fraction to each tube.

-

Incubate: Incubate all tubes under the same conditions (e.g., 1 hour at 4°C with gentle mixing).

-

Centrifuge: Pellet the unsolubilized material by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

-

Analyze the supernatant: Carefully collect the supernatant from each tube and analyze the amount of solubilized target protein by SDS-PAGE and Western blotting. The optimal concentration will be the lowest concentration that yields the maximum amount of soluble protein of interest.

Visualizations

Caption: General workflow for protein solubilization using this compound.

Caption: Mechanism of membrane protein solubilization by this compound.

N-Dodecyl-N,N-(dimethylammonio)butyrate: A Versatile Zwitterionic Surfactant for Advanced Proteomic Analysis

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the rapidly evolving field of proteomics, the effective solubilization and stabilization of proteins are paramount for successful analysis. N-Dodecyl-N,N-(dimethylammonio)butyrate, a zwitterionic sulfobetaine detergent, is emerging as a powerful tool for researchers, scientists, and drug development professionals. Its unique properties offer significant advantages in various proteomics applications, from sample preparation to mass spectrometry analysis.

N-Dodecyl-N,N-(dimethylammonio)butyrate, also known as DDMAB or Sulfobetaine 3-12, possesses a neutral charge over a wide pH range, which minimizes interference with electrophoretic and chromatographic separations. This characteristic, combined with its non-denaturing nature, makes it ideal for applications requiring the preservation of protein structure and function.

This application note provides a comprehensive overview of the applications of N-Dodecyl-N,N-(dimethylammonio)butyrate in proteomics, including detailed protocols and comparative data to guide researchers in its effective implementation.

Key Applications in Proteomics

N-Dodecyl-N,N-(dimethylammonio)butyrate offers significant benefits in several key areas of proteomics research:

-

Enhanced Protein Solubilization: Particularly effective for extracting membrane proteins and other hard-to-solubilize proteins while maintaining their native conformation.

-

Two-Dimensional Gel Electrophoresis (2D-GE): Its zwitterionic nature prevents interference with isoelectric focusing (IEF), the first dimension of 2D-GE, leading to improved spot resolution and proteome coverage.

-

Mass Spectrometry (MS) Compatibility: Unlike ionic detergents like SDS, N-Dodecyl-N,N-(dimethylammonio)butyrate is more compatible with downstream mass spectrometry analysis, often requiring less stringent removal procedures that can lead to sample loss.

-

Protein-Protein Interaction Studies: Its mild, non-denaturing properties are advantageous for preserving protein complexes, making it suitable for co-immunoprecipitation and other interaction-based assays.

Comparative Performance Data

While direct quantitative comparisons in the literature are limited, the known properties of sulfobetaine detergents suggest a favorable performance profile for N-Dodecyl-N,N-(dimethylammonio)butyrate.

| Detergent | Type | Key Advantages | Key Disadvantages | Typical Working Concentration | Mass Spectrometry Compatibility |

| N-Dodecyl-N,N-(dimethylammonio)butyrate | Zwitterionic | Mild, non-denaturing; Maintains native protein charge; Good for membrane proteins; Compatible with IEF. | Lower solubilizing power than SDS for some applications. | 0.1 - 2% (w/v) | Generally compatible, but removal is recommended for optimal performance. |

| SDS (Sodium Dodecyl Sulfate) | Anionic | Strong solubilizing agent; Denatures proteins completely for SDS-PAGE. | Denaturing; Interferes significantly with IEF and mass spectrometry. | 1 - 10% (w/v) for lysis, 0.1% for SDS-PAGE | Poor, requires extensive removal procedures. |

| CHAPS | Zwitterionic | Mild, non-denaturing; Commonly used in IEF and for solubilizing membrane proteins. | Can form micelles that may be difficult to remove. | 0.5 - 4% (w/v) | Moderate, removal is often necessary. |

Table 1. Comparison of Common Detergents in Proteomics. This table provides a qualitative comparison of N-Dodecyl-N,N-(dimethylammonio)butyrate with SDS and CHAPS based on their general properties and applications in proteomics.

Experimental Protocols

The following are detailed protocols for the application of N-Dodecyl-N,N-(dimethylammonio)butyrate in common proteomics workflows.

Protocol 1: Extraction of Membrane Proteins from Cultured Mammalian Cells

This protocol outlines the steps for solubilizing membrane proteins using a lysis buffer containing N-Dodecyl-N,N-(dimethylammonio)butyrate.

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) N-Dodecyl-N,N-(dimethylammonio)butyrate, Protease Inhibitor Cocktail.

-

Microcentrifuge

-

Sonicator (optional)

Procedure:

-